2-(Trifluoromethyl)phenylacetamide CAS number and properties
2-(Trifluoromethyl)phenylacetamide CAS number and properties
An In-Depth Technical Guide to 2-(Trifluoromethyl)phenylacetamide
Abstract
This technical guide provides a comprehensive overview of 2-(Trifluoromethyl)phenylacetamide, a fluorinated aromatic compound of interest in chemical synthesis and discovery. The presence of the trifluoromethyl (CF₃) group on the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it and its derivatives valuable building blocks in medicinal chemistry and materials science.[1][2] This document details the compound's chemical identity, physicochemical properties, a representative synthetic approach, potential applications, and essential safety considerations, tailored for researchers and professionals in drug development and chemical sciences.
Chemical Identity and Physicochemical Properties
2-(Trifluoromethyl)phenylacetamide is identified by the CAS Number 34779-65-2.[3] The trifluoromethyl group at the ortho-position of the phenyl ring is a key structural feature, imparting unique characteristics to the molecule.[1] This highly electronegative group can enhance the compound's interaction with biological targets and improve its stability and bioavailability in potential therapeutic applications.[1][4]
A summary of its core properties is presented below:
| Property | Value | Source(s) |
| CAS Number | 34779-65-2 | [3][] |
| Molecular Formula | C₉H₈F₃NO | [3][6] |
| Molecular Weight | 203.16 g/mol | [3][6] |
| IUPAC Name | 2-(2-trifluoromethylphenyl)acetamide | [6] |
| Appearance | Solid (typical) | [6] |
| Purity | Typically ≥96-97% for commercial grades | [][6] |
Structural Representation
The chemical structure of 2-(Trifluoromethyl)phenylacetamide consists of an acetamide group attached to a benzene ring which is substituted with a trifluoromethyl group at the ortho-position.
Caption: 2D structure of 2-(Trifluoromethyl)phenylacetamide.
Synthesis and Reactivity
The synthesis of 2-(Trifluoromethyl)phenylacetamide typically starts from its corresponding carboxylic acid, 2-(trifluoromethyl)phenylacetic acid. The phenylacetic acid core provides a reactive carboxylic acid group that can be readily converted into an amide.[1]
Representative Synthetic Workflow
A common and effective method for synthesizing amides from carboxylic acids involves the activation of the carboxyl group, followed by nucleophilic attack by an amine source, such as ammonia.
Caption: Generalized workflow for the synthesis of 2-(Trifluoromethyl)phenylacetamide.
Illustrative Experimental Protocol
The following protocol is a representative example of an amidation reaction. Note: All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Activation of Carboxylic Acid:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 2-(trifluoromethyl)phenylacetic acid in an inert solvent (e.g., dichloromethane or toluene).
-
Slowly add 1.2 equivalents of thionyl chloride (SOCl₂) or oxalyl chloride at room temperature.
-
Gently heat the mixture to reflux for 1-2 hours until the evolution of gas ceases. This step converts the carboxylic acid to the more reactive acyl chloride.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude 2-(trifluoromethyl)phenylacetyl chloride.
-
-
Amidation:
-
Dissolve the crude acyl chloride in an anhydrous aprotic solvent like dichloromethane.
-
Cool the solution in an ice bath to 0°C.
-
Slowly bubble anhydrous ammonia gas through the solution or add a concentrated solution of ammonium hydroxide dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding deionized water.
-
Separate the organic layer. If the product is in the aqueous layer, extract it multiple times with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude solid product.
-
Purify the crude 2-(Trifluoromethyl)phenylacetamide by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography.
-
Applications and Research Interest
The trifluoromethyl group is a cornerstone of modern medicinal chemistry, valued for its ability to increase metabolic stability, enhance binding affinity, and improve membrane permeability.[1] Consequently, compounds like 2-(Trifluoromethyl)phenylacetamide are of significant interest as intermediates and building blocks.
-
Pharmaceutical Development: Phenylacetamide and phenylacetic acid derivatives are precursors in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic drugs.[2][7] The trifluoromethyl moiety is often incorporated into kinase inhibitors and other targeted therapies to improve their pharmacological profiles.[1][8]
-
Agrochemicals: The biological activity of fluorinated compounds extends to agriculture.[2][7] Similar structures are explored for use as herbicides and pesticides, where the CF₃ group can enhance efficacy and stability.[2][8]
-
Material Science: The unique properties imparted by the CF₃ group are also leveraged in materials science for creating advanced polymers and coatings with enhanced thermal and chemical resistance.[2][7]
Safety and Handling
While a specific, comprehensive safety data sheet (SDS) for CAS 34779-65-2 should always be consulted, data from closely related compounds, such as the isomer N-[2-(trifluoromethyl)phenyl]acetamide (CAS 344-62-7), provide valuable guidance.[9]
-
Potential Hazards: Based on aggregated GHS data for the isomer, potential hazards may include:
-
Recommended Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[10][11] If dust is generated, a respirator may be necessary.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.[10][11] Wash hands thoroughly after handling.[10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]
-
Conclusion
2-(Trifluoromethyl)phenylacetamide (CAS 34779-65-2) is a valuable chemical intermediate whose utility is amplified by the presence of the trifluoromethyl group. Its synthesis is straightforward, typically proceeding through the activation of the corresponding carboxylic acid. The compound serves as a versatile building block for creating more complex molecules with potential applications in the pharmaceutical, agrochemical, and material science sectors. Due diligence regarding safety protocols is essential when handling this and related fluorinated compounds.
References
-
Santa Cruz Biotechnology, Inc. 2-(Trifluoromethyl)phenylacetamide | CAS 34779-65-2.
-
Santa Cruz Biotechnology, Inc. 2-(Trifluoromethyl)phenylacetamide | CAS 34779-65-2 (German).
-
Benchchem. Synthesis routes of 2-phenyl-N-[2-(trifluoromethyl)phenyl]acetamide.
-
EvitaChem. 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-phenylacetamide.
-
Chem-Impex. 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide.
-
BOC Sciences. 2-(TRIFLUOROMETHYL)PHENYLACETAMIDE, 97% | CAS 34779-65-2.
-
Sigma-Aldrich. 2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide.
-
BLDpharm. 2,2,2-Trifluoro-N-(3-(trifluoromethyl)phenyl)acetamide | CAS 2946-73-8.
-
Smolecule. 2-Chloro-N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide.
-
CymitQuimica. Safety Data Sheet for 2-Bromo-N-(2-(trifluoromethyl)phenyl)acetamide.
-
PubChem. N-[2-(trifluoromethyl)phenyl]acetamide | CID 67655.
-
Fluoromart. 2,2,2-TRIFLUORO-N-PHENYLACETAMIDE | CAS 404-24-0.
-
Sigma-Aldrich. Safety Data Sheet for a related compound.
-
TCI Chemicals. Safety Data Sheet for 2,2,2-Trifluoro-N-phenylacetamide.
-
Merck Millipore. Safety Data Sheet for a related compound.
-
Ningbo Inno Pharmchem Co., Ltd. Understanding the Properties of Trifluoromethyl Phenylacetic Acids in Chemical Synthesis.
-
Chem-Impex. 2-(Trifluoromethyl)phenylacetic acid.
-
CymitQuimica. 2-(Trifluoromethyl)phenylacetamide.
-
PubChem. 2,2,2-Trifluoro-N-phenylacetamide | CID 67881.
-
Google Patents. CN104418727A - Preparation method of 2, 4,5-trifluoro phenylacetic acid.
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. Buy 2-Chloro-N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide | 572881-38-0 [smolecule.com]
- 6. 2-(Trifluoromethyl)phenylacetamide | CymitQuimica [cymitquimica.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Buy 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-phenylacetamide (EVT-2563291) | 568553-09-3 [evitachem.com]
- 9. N-[2-(trifluoromethyl)phenyl]acetamide | C9H8F3NO | CID 67655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. merckmillipore.com [merckmillipore.com]

